Cas no 1804836-25-6 (5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine)

5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H8F3IN2O2/c1-15-6-5(16-8(9,10)11)4(2-13)3-14-7(6)12/h3H,2,13H2,1H3
- InChIKey: PAFQVZROXCBCFI-UHFFFAOYSA-N
- SMILES: IC1=C(C(=C(C=N1)CN)OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- XLogP3: 1.5
- トポロジー分子極性表面積: 57.4
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029091858-1g |
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine |
1804836-25-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine (CAS No. 1804836-25-6)
5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine, identified by its CAS number 1804836-25-6, is a highly versatile intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its broad biological activity and structural adaptability. The presence of multiple functional groups, including an amino methyl side chain, an iodine substituent, a methoxy group, and a trifluoromethoxy group, makes this molecule a valuable building block for the development of novel therapeutic agents.
The aminomethyl group at the 5-position introduces a reactive nucleophilic site, facilitating further derivatization through nucleophilic substitution reactions. This feature is particularly useful in constructing more complex molecular architectures, such as peptidomimetics or enzyme inhibitors. The iodo substituent at the 2-position serves as a handle for cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing biaryl systems prevalent in many active pharmaceutical ingredients (APIs). Additionally, the methoxy and trifluoromethoxy groups at the 3- and 4-positions contribute to the compound's electronic properties and influence its interactions with biological targets.
In recent years, there has been growing interest in pyridine derivatives due to their demonstrated efficacy across various therapeutic areas. For instance, studies have highlighted the potential of pyridine-based scaffolds in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The structural motif of 5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine aligns well with this trend, offering a scaffold that can be readily modified to target specific kinases or other enzymes involved in disease pathways.
One notable application of this compound is in the synthesis of small-molecule inhibitors designed to modulate protein-protein interactions (PPIs). PPIs play a crucial role in numerous cellular processes, making them attractive drug targets. However, their large surface areas and lack of well-defined binding pockets pose significant challenges for inhibitor design. Pyridine derivatives have shown promise in overcoming these challenges by providing flexible scaffolds that can adapt to the binding sites of PPIs. The combination of the aminomethyl, iodo, methoxy, and trifluoromethoxy groups allows for fine-tuning of steric and electronic properties, enabling precise targeting of PPIs.
Furthermore, the pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. The presence of a trifluoromethoxy group in this molecule not only enhances its lipophilicity but also modulates metabolic stability and binding affinity. Fluoro substitution is well-documented to improve pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation. This has led to the incorporation of fluorinated pyridines in numerous FDA-approved drugs, underscoring their significance in medicinal chemistry.
Recent advances in computational chemistry have further accelerated the discovery and optimization of pyridine-based drug candidates. Molecular modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in understanding how modifications to the core pyridine scaffold affect biological activity. For example, studies using 5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine as a starting point have revealed insights into how different substituents influence binding interactions with target proteins. These computational approaches have enabled medicinal chemists to predictively design more potent and selective inhibitors.
The agrochemical sector has also benefited from pyridine derivatives. Many herbicides, fungicides, and insecticides contain pyridine moieties due to their ability to interact with biological targets in plants and pests. The structural features of 5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine make it a promising candidate for developing new agrochemicals with improved efficacy and environmental profiles. By leveraging its reactive functional groups, researchers can design compounds that disrupt essential biological processes in pests while minimizing harm to non-target organisms.
In conclusion,5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine (CAS No. 1804836-25-6) is a multifaceted compound with significant potential across pharmaceuticals and agrochemicals. Its unique combination of functional groups provides ample opportunities for further chemical modification, making it an indispensable tool for synthetic chemists striving to develop novel therapeutics. As research continues to uncover new applications for pyridine derivatives,5-(Aminomethyl)-2-iodo-3-methoxy-4-(trifluoromethoxy)pyridine is poised to remain at the forefront of drug discovery efforts.
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